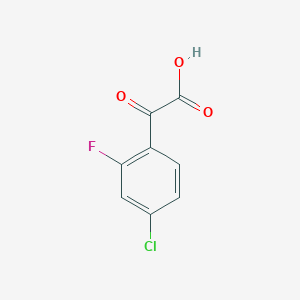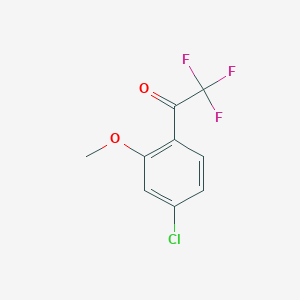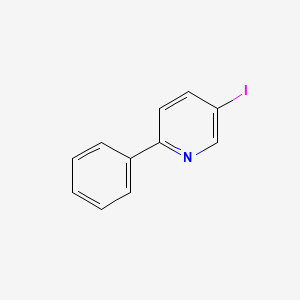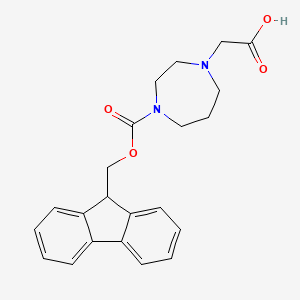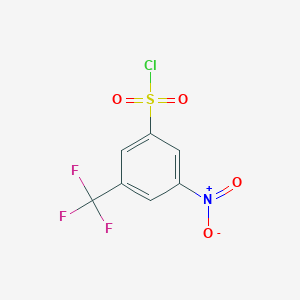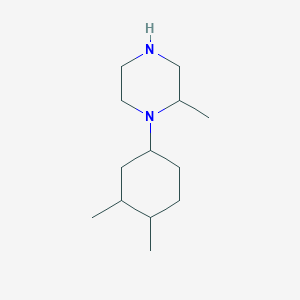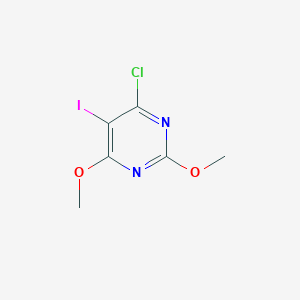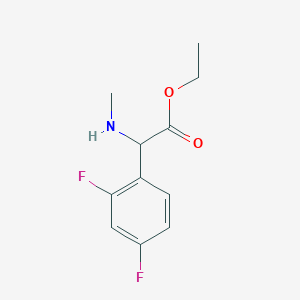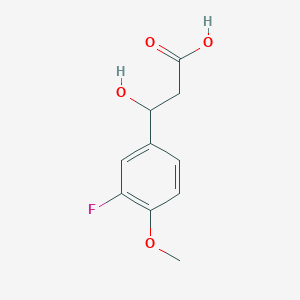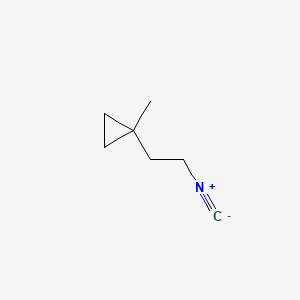
1-(2-Isocyanoethyl)-1-methylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isocyanoethyl)-1-methylcyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .
Major Products Formed
Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .
Wissenschaftliche Forschungsanwendungen
1-(2-Isocyanoethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used in the synthesis of polycyclic spiroindolines and other complex heterocycles.
Biology: The compound’s derivatives have potential biological activities, including cytotoxic properties.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Isocyanoethyl)indoles: These compounds share the isocyanoethyl group and are used in similar synthetic applications.
Isocyanates: Compounds like RNCO undergo similar reactions and have comparable industrial applications.
Uniqueness
1-(2-Isocyanoethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other isocyanides and isocyanates. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Eigenschaften
Molekularformel |
C7H11N |
|---|---|
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
1-(2-isocyanoethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3 |
InChI-Schlüssel |
MRURJHTZJCYJMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)CC[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



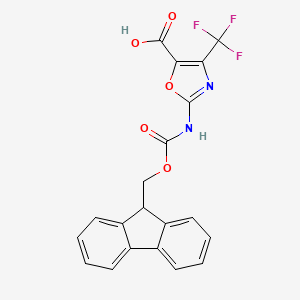

![1-[(Tert-butoxy)methyl]cyclopropan-1-aminehydrochloride](/img/structure/B13538005.png)
